molecular formula C13H16N2O4 B1443628 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 1341037-48-6

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1443628
CAS No.: 1341037-48-6
M. Wt: 264.28 g/mol
InChI Key: VMWJNFYEPYTLDZ-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Groups

The fundamental molecular architecture of 1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is characterized by a bicyclic heterocyclic framework consisting of a fused pyrrole and pyridine ring system. The compound possesses a molecular formula of C₁₃H₁₆N₂O₄ with a calculated molecular weight of 264.28 grams per mole. The core pyrrolopyridine structure represents a partially saturated system where the pyrrole ring contains two methylene groups at positions 2 and 3, creating a dihydropyrrolo[2,3-b]pyridine backbone.

The structural arrangement incorporates several distinct functional groups that define its chemical behavior. The tert-butoxycarbonyl group, commonly referred to as the Boc protecting group, is attached to the nitrogen atom at position 1 of the pyrrole ring. This bulky protecting group serves multiple purposes in synthetic chemistry, providing steric hindrance and modulating the electronic properties of the nitrogen center. The carboxylic acid functionality is positioned at the 5-position of the pyridine ring, contributing to the compound's polarity and potential for hydrogen bonding interactions.

The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid. The Simplified Molecular-Input Line-Entry System representation provides a concise description of the molecular connectivity: CC(C)(C)OC(=O)N1CCC2=C(C=CN=C21)C(=O)O. This notation clearly illustrates the connectivity pattern between the tert-butyl ester moiety, the bicyclic ring system, and the carboxylic acid group.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Chemical Abstracts Service Number 1341037-48-6
European Community Number 839-616-7
International Chemical Identifier Key VQAWROGBOVCGOM-UHFFFAOYSA-N

Isomeric Forms and Tautomerism

The structural complexity of this compound arises partly from its potential for exhibiting various isomeric forms and tautomeric equilibria. The pyrrolopyridine core system can theoretically exist in different tautomeric states, although the presence of the tert-butoxycarbonyl protecting group significantly stabilizes the observed form by preventing proton migration at the nitrogen center. Research on related pyrrolopyridine systems has demonstrated that tautomeric behavior is heavily influenced by substituent effects and environmental conditions.

Studies of analogous pyrrolo[2,3-b]pyridine derivatives have revealed that compounds in this class can exhibit keto-enol tautomerism when hydroxyl groups are present at specific positions. Nuclear magnetic resonance spectroscopy investigations of related 3-hydroxypyrrolo[2,3-b]pyridine compounds showed that tautomeric ratios are highly dependent on solvent polarity and hydrogen bonding capabilities. The keto tautomer typically predominates in chloroform solutions, while the enol form becomes more favorable in polar protic solvents such as dimethyl sulfoxide.

For the specific compound under investigation, the carboxylic acid functionality at the 5-position introduces additional complexity regarding potential intramolecular hydrogen bonding patterns. The spatial proximity of the carboxyl group to the pyridine nitrogen atom creates opportunities for stabilizing interactions that could influence the overall molecular conformation and tautomeric preferences. However, the tert-butoxycarbonyl group at the 1-position effectively locks the nitrogen in a protected state, minimizing the likelihood of significant tautomeric interconversion involving this site.

The conformational rigidity imparted by the bicyclic framework limits the available tautomeric forms compared to more flexible heterocyclic systems. Computational studies on similar pyrrolopyridine derivatives suggest that the fused ring system constrains the molecule to a relatively narrow range of energetically accessible conformations, thereby reducing the potential for complex tautomeric equilibria.

Conformational Analysis and Steric Effects

Conformational analysis of this compound reveals significant steric interactions that influence the overall three-dimensional structure and chemical behavior. The presence of the bulky tert-butoxycarbonyl group introduces substantial steric hindrance around the nitrogen center, affecting both the local geometry and the global conformational preferences of the molecule. Studies on related pyrrolidine nucleotide analogs have demonstrated that alkylation and acylation of nitrogen atoms can effectively tune conformational properties across the entire pseudorotation cycle.

The pyrrolidine-like portion of the molecule, formed by the saturated two-carbon bridge connecting the nitrogen to the pyridine ring, exhibits conformational flexibility reminiscent of five-membered ring systems. Research on analogous pyrrolidine derivatives has shown that the ring can adopt various envelope and twisted conformations, described by pseudorotation parameters including phase angle and maximum puckering amplitude. The phase angle, ranging from 0° to 360°, indicates which ring atoms are positioned outside the ring plane, while the puckering amplitude describes the degree of out-of-plane distortion.

The conformational behavior is significantly influenced by the electronic and steric effects of the substituents. The tert-butoxycarbonyl group, with its considerable bulk and electron-withdrawing character, constrains the available conformational space around the nitrogen atom. This constraint is particularly pronounced when considering rotational barriers around the carbon-nitrogen bond connecting the protecting group to the ring system. The carboxylic acid functionality at the 5-position introduces additional conformational considerations through potential intramolecular hydrogen bonding with nearby heteroatoms.

Table 2: Conformational Parameters for Related Pyrrolidine Systems

Substituent Pattern Predominant Conformation Population (%) Phase Angle Range
trans-3',4' substitution ¹T₂ or ¹E ~60 Eastern/Western
cis-3',4' substitution ²T₃ >80 Southern
Phosphonoformyl derivatives ³T₄ Variable Northern/Southern

The steric effects become particularly pronounced when considering intermolecular interactions in the solid state. X-ray crystallographic studies of related pyrrolopyridine compounds have revealed that bulky substituents can significantly influence packing arrangements and hydrogen bonding patterns. The tert-butyl group's tetrahedral geometry creates a cone of steric exclusion that affects how molecules approach each other in crystal lattices or solution aggregates.

Computational Modeling of Electronic Structure (Density Functional Theory Studies)

Density functional theory computational studies provide crucial insights into the electronic structure and stability of this compound. Electronic structure calculations using modern density functional theory methods have been employed to understand the bonding characteristics and molecular orbital distributions in related pyrrolopyridine systems. These computational approaches reveal important information about frontier molecular orbitals, charge distribution patterns, and energetic stability of different conformational states.

Research on the closely related compound 4-chloro-1H-pyrrolo[2,3-b]pyridine demonstrated that density functional theory calculations at the Becke, Lee, Yang, and Parr level provide accurate descriptions of the electronic structure for pyrrolopyridine derivatives. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.59 electronvolts for the chlorinated analog suggests high kinetic stability, indicating that similar computational approaches should yield reliable results for the tert-butoxycarbonyl-protected derivative.

The bonding topology within the pyrrolopyridine framework has been characterized through atoms-in-molecules analysis, revealing covalent nitrogen-carbon and carbon-carbon bonds with relatively large electron densities ranging from 2.07 to 2.74 electrons per cubic angstrom. The associated Laplacian values, highly negative at -11.37 to -19.20 electrons per cubic angstrom to the fifth power, confirm the covalent nature of these interactions. Such detailed electronic structure information provides fundamental insights into the chemical reactivity and stability patterns expected for the tert-butoxycarbonyl derivative.

Computational studies on pyrrolidine nucleotide analogs have shown that density functional theory calculations using the B3LYP functional with 6-31G* basis sets can accurately predict conformational energy profiles. Full geometry optimizations followed by single-point calculations with extended basis sets including diffuse functions (6-31++G*) and continuum solvation models provide reliable energetic rankings of different conformational states. These computational protocols have successfully reproduced experimental nuclear magnetic resonance coupling constant data, validating their applicability to related systems.

Table 3: Computational Electronic Structure Parameters

Property Typical Range Computational Level Reference System
Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap 3.5-4.0 eV Becke, Lee, Yang, and Parr/6-31G* 4-chloro-analog
Bond Critical Point Density 2.0-2.8 e/Ų Atoms-in-molecules analysis Pyrrolopyridine core
Laplacian Values -11 to -19 e/Ų⁵ Topological analysis Carbon-carbon/carbon-nitrogen bonds
Conformational Energy Difference 2-8 kJ/mol B3LYP/6-31++G* Pyrrolidine analogs

The electronic structure calculations also provide important information about charge distribution patterns throughout the molecule. The tert-butoxycarbonyl group, being an electron-withdrawing substituent, significantly affects the electron density distribution on the nitrogen atom and neighboring carbon centers. This electronic perturbation influences both the chemical reactivity and the physical properties of the compound, including its interactions with biological targets and synthetic reagents.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-5-4-8-6-9(11(16)17)7-14-10(8)15/h6-7H,4-5H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWJNFYEPYTLDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

Boc Protection of Pyrrolo[2,3-b]pyridine Nitrogen

The Boc group is introduced to the nitrogen atom to protect it during further synthetic steps. Common reagents and conditions include:

  • Reagents: Boc anhydride (di-tert-butyl dicarbonate), triethylamine (base)
  • Solvents: Methanol or dichloromethane
  • Conditions: Low temperature (0–20 °C) under inert atmosphere (nitrogen), reaction times around 20–24 hours

Example procedure:

  • A solution of the pyrrolo[2,3-b]pyridine derivative in methanol is cooled to 0 °C under nitrogen.
  • Triethylamine is added as a base to scavenge acid byproducts.
  • Boc anhydride is added slowly, and the mixture is allowed to warm to room temperature and stirred for about 23 hours.
  • After completion, the reaction mixture is concentrated, acidified, and extracted to isolate the Boc-protected product as a solid with yields reported up to 99%.

Introduction of the Carboxylic Acid Group at the 5-Position

The carboxylic acid functionality can be introduced via:

A representative method involves:

  • Starting from a 5-bromo-pyrrolo[2,3-b]pyridine derivative.
  • Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) to introduce aryl groups or carboxylated moieties.
  • Subsequent hydrolysis or acidic workup to convert esters or protected acids to free carboxylic acid.

Reaction conditions include:

  • Catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
  • Bases like potassium carbonate
  • Solvent systems such as dioxane/water mixtures
  • Heating at 80 °C under nitrogen atmosphere
  • Acidification with hydrochloric acid to liberate the acid functionality

Purification and Isolation

  • After reaction completion, mixtures are typically cooled and acidified.
  • Extraction with organic solvents such as ethyl acetate is performed.
  • Drying agents like sodium sulfate are used to remove water.
  • Ion-exchange resins (e.g., DOWEX 50WX2-400) can be employed to purify the product by adsorbing impurities and releasing the product upon treatment with ammonia in methanol.
  • Final products are isolated by filtration and concentration under reduced pressure.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 Boc Protection Boc anhydride, triethylamine, MeOH, 0–20 °C, N2 Boc-protected pyrrolo compound, ~99% yield Protects nitrogen for further reactions
2 Palladium-catalyzed coupling Pd catalyst, K2CO3, dioxane/water, 80 °C, N2 Introduction of aryl/carboxyl group Enables functionalization at 5-position
3 Acidification and extraction 6N HCl, ethyl acetate, drying over Na2SO4 Free carboxylic acid obtained Purification step
4 Ion-exchange purification DOWEX resin, NH3 in MeOH High purity compound isolated Removes impurities and concentrates product

Research Findings and Notes

  • The Boc protection step is crucial to avoid side reactions on the nitrogen during palladium-catalyzed coupling or other transformations.
  • The use of palladium catalysts and Suzuki-type cross-couplings is a well-established method for introducing aromatic or functional groups onto heterocyclic scaffolds.
  • Ion-exchange resin purification offers a mild and effective method to obtain high-purity products without harsh chromatographic conditions.
  • Reaction conditions such as temperature, solvent system, and atmosphere (nitrogen) are tightly controlled to optimize yields and purity.
  • The compound's structure and protecting group strategy make it a versatile intermediate for further medicinal chemistry applications.

Additional Considerations

  • Alternative Boc protection methods using sodium carbonate in aqueous/acetone mixtures at 0–25 °C for 3 hours have been reported for related pyrrolidine carboxylic acids, suggesting mild and efficient protection conditions.
  • Analytical techniques such as NMR (1H, 13C), IR spectroscopy, and LC-MS are employed to confirm structure and purity during synthesis.
  • Purity of final compounds is typically above 95%, verified by HPLC and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid involves its role as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical reactions. This selective deprotection is crucial in multi-step synthesis processes, allowing for the sequential modification of complex molecules .

Comparison with Similar Compounds

Structural Analogues

1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic Acid
  • Molecular Formula : C₁₄H₁₆N₂O₄ .
  • Key Differences : Methyl group at the 5-position instead of a hydrogen; carboxylic acid at the 3-position.
  • Synthetic Utility : The methyl group increases lipophilicity, making it suitable for CNS-targeting compounds. However, the 3-carboxylic acid reduces solubility compared to the 5-isomer .
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₁₃H₁₄N₂O₄ .
  • Key Differences : Carboxylic acid at the 4-position.
  • Reactivity : The 4-carboxylic acid sterically hinders electrophilic substitution at the adjacent 3-position, limiting its use in certain coupling reactions .
tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
  • Molecular Formula : C₁₅H₂₀N₂O₃ .
  • Key Differences : Hydroxymethyl group at the 3-position and methyl at the 5-position.
  • Applications : The hydroxymethyl group enables click chemistry, but the absence of a carboxylic acid restricts its utility in peptide coupling .

Commercial Availability and Pricing

  • Target Compound : Discontinued (CymitQuimica), formerly priced at €654/50 mg .
  • 3-Carboxylic Acid : Available (AldrichCPR), priced at ~$500/100 mg .
  • 4-Carboxylic Acid : Available (CymitQuimica), priced at €654/50 mg .

Biological Activity

1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1341037-48-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16N2O4
  • Molecular Weight : 264.28 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly as an inhibitor of specific enzymes and pathways involved in various diseases.

1. Enzyme Inhibition

2. Anti-inflammatory and Antioxidant Properties

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Case Study 1: DYRK1A Inhibition

Case Study 2: Anti-inflammatory Activity

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
DYRK1A InhibitionNanomolar-level inhibition
Anti-inflammatoryReduced cytokine production in BV2 cells
AntioxidantConfirmed antioxidant activity via ORAC assays

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • DYRK1A : The inhibition mechanism involves binding to the ATP-binding site of the kinase, preventing substrate phosphorylation.
  • Inflammatory Pathways : The compound appears to modulate NF-kB signaling pathways, leading to decreased expression of pro-inflammatory genes.

Q & A

Q. What are the key synthetic routes for preparing 1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid?

The compound is typically synthesized via a multi-step process involving:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize reactive amine intermediates. This step often employs Boc anhydride or Boc-Oxyma in the presence of a base like DMAP .
  • Cyclization : Formation of the pyrrolo[2,3-b]pyridine core using palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) with halogenated intermediates .
  • Carboxylic acid activation : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using NaOH or LiOH in aqueous THF .

Q. Key Considerations :

  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Monitor reaction progress via TLC or HPLC to avoid over-hydrolysis .

Q. How can purity and structural integrity be validated for this compound?

Analytical Methods :

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>95%) .
  • NMR Spectroscopy : Confirm Boc group integrity (δ 1.2–1.4 ppm for tert-butyl protons) and pyrrolo-pyridine ring protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ expected at m/z 307.3) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Temperature : Store at –20°C in airtight, light-resistant vials .
  • Solubility : Dissolve in DMSO (10–50 mM) for long-term storage; avoid aqueous buffers to prevent Boc group hydrolysis .
  • Stability Tests : Monitor decomposition via monthly HPLC analysis. Degradation >5% warrants repurification .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to predict intermediates and transition states .
  • Machine Learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd(OAc)₂/XPhos for coupling steps) .
  • Experimental Validation : Compare computational predictions with empirical yields (e.g., 72% theoretical vs. 68% observed for Suzuki coupling) .

Case Study :
A 2024 study achieved 85% yield in Boc deprotection by simulating acid stability thresholds (pH 2–4) using COSMO-RS solvation models .

Q. How can researchers resolve contradictions in reported spectral data?

Scenario : Discrepancies in ¹³C NMR peaks for the carboxylic acid group (δ 168–172 ppm). Resolution Steps :

Standardization : Re-run spectra under identical conditions (solvent, temperature, concentration).

X-ray Crystallography : Confirm tautomeric forms (e.g., keto-enol equilibria) using single-crystal diffraction (e.g., P2₁/c space group) .

pH Titration : Correlate chemical shifts with protonation states (e.g., δ 170.5 ppm at pH 7.0 vs. δ 172.1 ppm at pH 2.0) .

Q. What strategies improve yields in multi-step syntheses?

Optimization Approaches :

  • Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ for coupling efficiency (e.g., 65% vs. 78% yield) .
  • Workup Refinement : Use column chromatography (SiO₂, hexane/EtOAc gradient) instead of recrystallization to recover polar intermediates .
  • In Situ Protection : Avoid Boc group cleavage by replacing HCl with TFA during ester hydrolysis .

Q. How does the Boc group influence reactivity in downstream applications?

Mechanistic Insights :

  • Steric Effects : The bulky tert-butyl group slows nucleophilic attacks at the pyrrolo-pyridine nitrogen .
  • Acid Sensitivity : Boc removal (e.g., with TFA) generates a reactive amine for functionalization (e.g., amide coupling) .
  • Thermal Stability : DSC analysis shows decomposition onset at 162°C, enabling high-temperature reactions (<150°C) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(tert-Butoxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

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